molecular formula C6H14O3 B8254211 (-)-1,2,6-Hexanetriol CAS No. 130232-56-3

(-)-1,2,6-Hexanetriol

Cat. No.: B8254211
CAS No.: 130232-56-3
M. Wt: 134.17 g/mol
InChI Key: ZWVMLYRJXORSEP-LURJTMIESA-N
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Description

(-)-1,2,6-Hexanetriol: is an organic compound with the molecular formula C6H14O3. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is a type of triol, which means it contains three hydroxyl (-OH) groups. It is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reduction of Hexane-1,2,6-trione: One common method to synthesize (-)-1,2,6-Hexanetriol is by the reduction of hexane-1,2,6-trione using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

    Hydrolysis of Hexane-1,2,6-trichloride: Another method involves the hydrolysis of hexane-1,2,6-trichloride in the presence of a strong base like sodium hydroxide (NaOH). This reaction yields this compound along with sodium chloride (NaCl) as a byproduct.

Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic hydrogenation of hexane-1,2,6-trione using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. This method is preferred for large-scale production due to its efficiency and high yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (-)-1,2,6-Hexanetriol can undergo oxidation reactions to form hexane-1,2,6-trione. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to hexane-1,2,6-triol using reducing agents like sodium borohydride (NaBH4).

    Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through reactions with appropriate reagents. For example, reacting with acyl chlorides can form esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an aqueous solution.

    Reduction: Sodium borohydride (NaBH4) in tetrahydrofuran (THF).

    Substitution: Acyl chlorides in the presence of a base like pyridine.

Major Products Formed:

    Oxidation: Hexane-1,2,6-trione.

    Reduction: Hexane-1,2,6-triol.

    Substitution: Various esters depending on the acyl chloride used.

Scientific Research Applications

Chemistry:

    Synthesis of Polymers: (-)-1,2,6-Hexanetriol is used as a monomer in the synthesis of polyesters and polyurethanes due to its multiple hydroxyl groups.

    Solvent: It serves as a solvent in various chemical reactions and processes.

Biology:

    Biocompatible Materials: The compound is used in the development of biocompatible materials for medical applications, such as drug delivery systems and tissue engineering scaffolds.

Medicine:

    Pharmaceuticals: this compound is used as an intermediate in the synthesis of various pharmaceutical compounds.

Industry:

    Plasticizers: It is used as a plasticizer in the production of flexible plastics.

    Cosmetics: The compound is used in cosmetic formulations for its moisturizing properties.

Mechanism of Action

The mechanism of action of (-)-1,2,6-Hexanetriol primarily involves its hydroxyl groups. These groups can form hydrogen bonds with other molecules, which is crucial in its role as a solvent and in the formation of polymers. In biological systems, the hydroxyl groups can interact with cellular components, making it useful in biocompatible materials.

Comparison with Similar Compounds

    Glycerol (1,2,3-Propanetriol): Like (-)-1,2,6-Hexanetriol, glycerol is a triol but with a different carbon chain structure.

    1,2,4-Butanetriol: Another triol with a shorter carbon chain.

Uniqueness:

    Chain Length and Position of Hydroxyl Groups: this compound has a unique chain length and positioning of hydroxyl groups, which gives it distinct properties compared to other triols.

    Chirality: The chiral nature of this compound adds to its uniqueness, making it useful in applications where stereochemistry is important.

Properties

IUPAC Name

(2S)-hexane-1,2,6-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O3/c7-4-2-1-3-6(9)5-8/h6-9H,1-5H2/t6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWVMLYRJXORSEP-LURJTMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCO)CC(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCO)C[C@@H](CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130232-56-3
Record name 1,2,6-Hexanetriol, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130232563
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,6-HEXANETRIOL, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y01634Q9GR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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